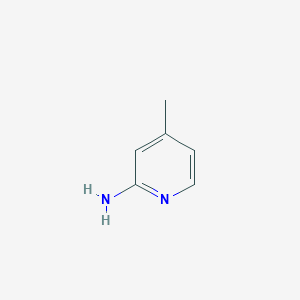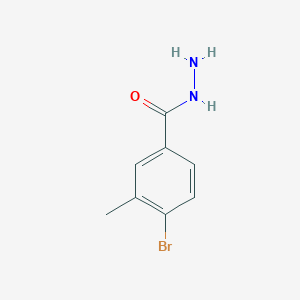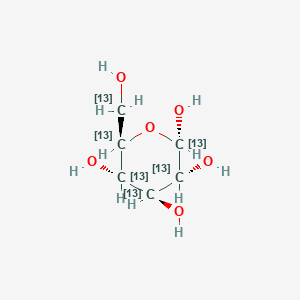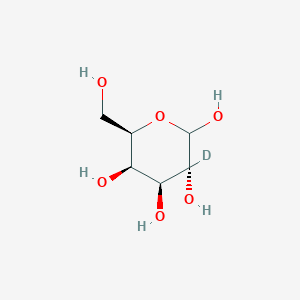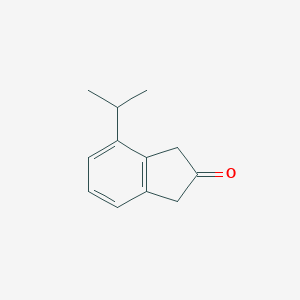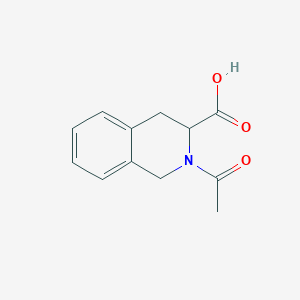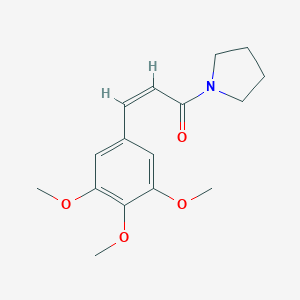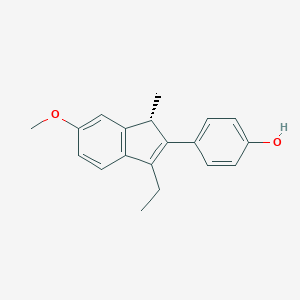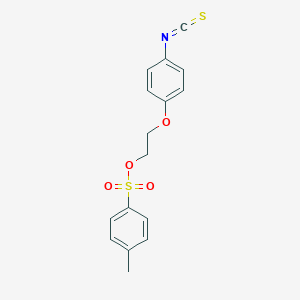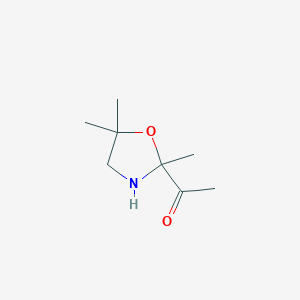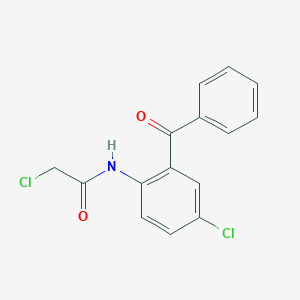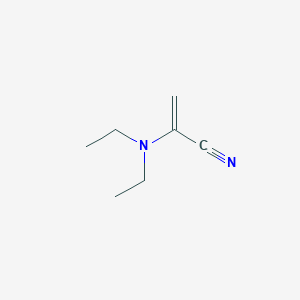
2-(Diethylamino)prop-2-enenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Diethylamino)prop-2-enenitrile, also known as DEAPN, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. This compound is a nitrile derivative of diethylaminopropene, and it is commonly used in the synthesis of various organic compounds.
Wirkmechanismus
The mechanism of action of 2-(Diethylamino)prop-2-enenitrile is not fully understood, but it is believed to act as a nucleophile in various chemical reactions. 2-(Diethylamino)prop-2-enenitrile can undergo various chemical reactions, including nucleophilic addition, Michael addition, and cycloaddition reactions. Furthermore, 2-(Diethylamino)prop-2-enenitrile can act as a chiral auxiliary in asymmetric synthesis.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 2-(Diethylamino)prop-2-enenitrile have not been extensively studied. However, it has been reported that 2-(Diethylamino)prop-2-enenitrile can exhibit antitumor activity and can inhibit the growth of cancer cells. Furthermore, 2-(Diethylamino)prop-2-enenitrile has been shown to exhibit anti-inflammatory activity and can reduce the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
2-(Diethylamino)prop-2-enenitrile has several advantages for lab experiments, including its low toxicity and high stability. Furthermore, 2-(Diethylamino)prop-2-enenitrile can be easily synthesized and purified, making it readily available for use in various chemical reactions. However, 2-(Diethylamino)prop-2-enenitrile has some limitations, including its limited solubility in water and its potential to undergo hydrolysis in the presence of moisture.
Zukünftige Richtungen
There are several future directions for research involving 2-(Diethylamino)prop-2-enenitrile. One potential area of research is the development of new materials using 2-(Diethylamino)prop-2-enenitrile as a precursor. Furthermore, 2-(Diethylamino)prop-2-enenitrile can be used in the development of new chiral catalysts and ligands for asymmetric synthesis. Additionally, 2-(Diethylamino)prop-2-enenitrile can be used in the development of new pharmaceuticals with improved efficacy and reduced side effects.
Conclusion
In conclusion, 2-(Diethylamino)prop-2-enenitrile is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. It is commonly used in the synthesis of various organic compounds, and it has several potential applications in the development of new materials, chiral catalysts, and pharmaceuticals. Further research is needed to fully understand the mechanism of action and biochemical and physiological effects of 2-(Diethylamino)prop-2-enenitrile.
Synthesemethoden
The synthesis of 2-(Diethylamino)prop-2-enenitrile can be achieved through various methods, including the reaction of diethylamine and acrylonitrile in the presence of a catalyst. Alternatively, the reaction of diethylamine and 3-chloropropionitrile can also be used to synthesize 2-(Diethylamino)prop-2-enenitrile. The purity of 2-(Diethylamino)prop-2-enenitrile can be improved through the process of distillation and recrystallization.
Wissenschaftliche Forschungsanwendungen
2-(Diethylamino)prop-2-enenitrile has been extensively used in scientific research due to its unique properties. It is commonly used in the synthesis of various organic compounds, including chiral catalysts, ligands, and pharmaceuticals. 2-(Diethylamino)prop-2-enenitrile has also been used in the development of new materials, such as polymers and nanoparticles. Furthermore, 2-(Diethylamino)prop-2-enenitrile has been used as a precursor for the synthesis of various heterocyclic compounds.
Eigenschaften
CAS-Nummer |
156756-33-1 |
|---|---|
Produktname |
2-(Diethylamino)prop-2-enenitrile |
Molekularformel |
C7H12N2 |
Molekulargewicht |
124.18 g/mol |
IUPAC-Name |
2-(diethylamino)prop-2-enenitrile |
InChI |
InChI=1S/C7H12N2/c1-4-9(5-2)7(3)6-8/h3-5H2,1-2H3 |
InChI-Schlüssel |
WOLBRONLFAYLEM-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=C)C#N |
Kanonische SMILES |
CCN(CC)C(=C)C#N |
Synonyme |
2-Propenenitrile,2-(diethylamino)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



